Oltipraz

Phase II enzyme induction Chemoprevention Nrf2 activation

Oltipraz is a non-substitutable tool compound for Nrf2 pathway investigation. Its 4-methyl-5-pyrazinyl substitution confers a unique pharmacological fingerprint—irreversible HIV-1 reverse transcriptase inhibition (IC50 14.8 μM) and a distinct metabolic rearrangement to inactive M3—absent in generic dithiolethiones. Procure to bridge preclinical findings to extensive clinical trial data in aflatoxin and colorectal cancer populations, or to dissect Keap1-dependent vs. independent activation. Essential for SAR studies and antifibrotic research where potency differences preclude simple class-based substitution. High-purity (≥98%) for reproducible results.

Molecular Formula C8H6N2S3
Molecular Weight 226.3 g/mol
CAS No. 64224-21-1
Cat. No. B1677276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOltipraz
CAS64224-21-1
Synonyms35 972 R.P.
4-methyl-5-pyrazinyl-3H-1,2-dithiole-3-thione
4-methyl-PDT
5-(2-pyrazinyl)-4-methyl-1,2-dithiol-3-thione
oltipraz
RP 35972
Molecular FormulaC8H6N2S3
Molecular Weight226.3 g/mol
Structural Identifiers
SMILESCC1=C(SSC1=S)C2=NC=CN=C2
InChIInChI=1S/C8H6N2S3/c1-5-7(12-13-8(5)11)6-4-9-2-3-10-6/h2-4H,1H3
InChIKeyCKNAQFVBEHDJQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Oltipraz (CAS 64224-21-1): Baseline Procurement Guide for Nrf2 Activator Research


Oltipraz (4-methyl-5-pyrazinyl-3H-1,2-dithiole-3-thione) is a synthetic organosulfur compound belonging to the dithiolethione class [1]. It functions as a thiol-reactive Nrf2 activator, inducing dissociation of the Keap1-Nrf2 complex, promoting Nrf2 nuclear translocation, and upregulating phase II detoxification enzymes such as NQO1, HO-1, and GST [2]. While investigated clinically as a chemopreventive agent, its development was hindered by toxicity at high doses [3]. Its physicochemical profile—characterized by poor aqueous solubility and DMSO-dependent solubilization—remains a critical consideration for experimental design and procurement .

Why Oltipraz Cannot Be Substituted by Generic Nrf2 Activators or Dithiolethiones


Although oltipraz shares the dithiolethione core with analogs like D3T (1,2-dithiole-3-thione) and other substituted derivatives, its specific 4-methyl-5-pyrazinyl substitution confers a unique pharmacological fingerprint that precludes simple class-based substitution [1]. Critically, oltipraz exhibits markedly lower potency in phase II enzyme induction compared to D3T and several other dithiolethiones [2], while simultaneously possessing off-target antiviral activity against HIV-1 reverse transcriptase not observed with other monofunctional inducers [3]. Furthermore, its distinct metabolic fate—including extensive conversion to the inactive M3 metabolite via molecular rearrangement—introduces nonlinear human pharmacokinetics that differ fundamentally from structurally related dithiolethiones [4]. These combined potency, selectivity, and metabolic differences mean that substituting oltipraz with a generic Nrf2 activator or alternative dithiolethione will yield irreproducible experimental outcomes across efficacy, toxicity, and pharmacokinetic endpoints.

Oltipraz Quantitative Differentiation Guide: Head-to-Head Evidence vs. D3T, NK-252, and Class Comparators


Oltipraz vs. D3T and Cyclopenta: Relative Potency as Phase II Enzyme Inducer in Rat Tissues

In a systematic SAR study of 10 dithiolethiones, oltipraz was identified as a relatively weak inducer of phase II enzymes compared to the parent compound D3T and the cyclopenta derivative. Oltipraz consistently exhibited lower induction of NAD(P)H:quinone acceptor oxidoreductase (NQO1) and glutathione S-transferase (GST) across multiple rat tissues, including liver, kidney, lung, and bladder [1].

Phase II enzyme induction Chemoprevention Nrf2 activation SAR

Oltipraz vs. NK-252: Differential Nrf2 Activation Mechanism and Antifibrotic Efficacy in NASH Rat Model

In a choline-deficient L-amino acid-defined (CDAA) diet rat model of NASH, both oltipraz (OPZ) and the novel urea compound NK-252 significantly attenuated hepatic fibrosis progression. However, NK-252 demonstrated greater Nrf2-activating potential than OPZ, attributable to a distinct mechanism: NK-252 directly interacts with the Nrf2-binding domain of Keap1, whereas OPZ acts via thiol reactivity and does not exhibit this direct Keap1 domain binding [1]. Despite this mechanistic difference, both compounds achieved significant histological improvement in fibrosis, confirming that Nrf2 activation itself drives the antifibrotic effect [1].

NASH liver fibrosis Nrf2 activator Keap1 binding

Oltipraz vs. Monofunctional Inducers: Selective HIV-1 Reverse Transcriptase Inhibition

In a screen comparing the antiviral activity of several monofunctional phase II enzyme inducers, only oltipraz demonstrated potent inhibition of HIV-1 replication. While all tested inducers elevated glutathione and quinone reductase levels in H9 cutaneous T-cell lymphoma cells, only oltipraz showed an IC50 of 14.8 ± 3.1 μM against HIV-1 replication [1]. Kinetic analysis revealed that oltipraz acts as an irreversible inhibitor of HIV-1 reverse transcriptase, binding to the template-primer binding domain [1].

HIV-1 reverse transcriptase inhibition antiviral off-target activity

Oltipraz Human Pharmacokinetics: Dose-Dependent Nonlinearity and Metabolic Inactivation

In a Phase I clinical trial administering single oral doses of oltipraz ranging from 125 to 1000 mg/m², oltipraz exhibited nonlinear, dose-dependent pharmacokinetics with high inter-individual variability [1]. Absorption was rapid (mean Tmax = 2.2 h), but secondary concentration peaks suggested enterohepatic cycling [1]. Critically, oltipraz undergoes metabolic rearrangement to form M3, a pyrrolopyrazine derivative previously shown to be inactive in detoxication gene induction [1]. The study inferred that oltipraz oral bioavailability decreases with increasing dose and that metabolism to inactive M3 is saturable [1].

pharmacokinetics bioavailability metabolism clinical trial

Oltipraz: Recommended Application Scenarios Based on Differentiated Evidence


Nrf2-Dependent Liver Fibrosis Models (NASH/NAFLD)

Oltipraz is a validated tool compound for investigating Nrf2-mediated antifibrotic mechanisms in rodent models of NASH and liver fibrosis. Direct comparative evidence demonstrates that oltipraz significantly attenuates hepatic fibrosis progression in the CDAA diet rat model, with efficacy comparable to the more potent Keap1-binding activator NK-252 [1]. Its thiol-reactive mechanism provides a distinct pharmacological probe for distinguishing Keap1-dependent vs. Keap1-independent Nrf2 activation pathways. Use oltipraz when a well-characterized, clinically studied Nrf2 activator with known human PK limitations is required for target validation studies [1].

Cancer Chemoprevention Research Requiring Clinically Annotated Benchmark

Despite its weaker phase II enzyme induction potency relative to D3T and cyclopenta [2], oltipraz remains a valuable benchmark compound in chemoprevention studies due to its extensive clinical trial history. Oltipraz has been evaluated in randomized, placebo-controlled trials in aflatoxin-exposed populations and in individuals at elevated risk for colorectal cancer [3]. Its human safety and PK data, though confounded by nonlinearity and metabolic inactivation [4], provide a clinical reference point unavailable for more potent dithiolethiones. Oltipraz is appropriate for studies aiming to bridge preclinical chemoprevention findings to existing clinical knowledge.

HIV-1 Reverse Transcriptase Inhibition and Oxidative Stress Research

Oltipraz is uniquely suited for studies investigating the intersection of Nrf2 activation, glutathione elevation, and HIV-1 replication. Unlike other monofunctional phase II enzyme inducers, oltipraz irreversibly inhibits HIV-1 reverse transcriptase (IC50 = 14.8 μM) [5]. This dual activity makes oltipraz a distinctive tool for dissecting whether antiviral effects in HIV models arise from oxidative stress modulation (via Nrf2) or direct reverse transcriptase inhibition. Researchers studying HIV-associated oxidative injury or Kaposi's sarcoma should consider oltipraz as a multifunctional probe that cannot be substituted with generic Nrf2 activators.

Dithiolethione SAR and Metabolic Studies

Oltipraz serves as a critical comparator in structure-activity relationship (SAR) studies of the dithiolethione class. Its 4-methyl-5-pyrazinyl substitution confers distinct electrochemical and metabolic properties compared to D3T and other alkyl- or aryl-substituted derivatives [6]. The compound's unique metabolic rearrangement to inactive pyrrolopyrazine M3—a pathway not shared by D3T—makes oltipraz an essential control for investigating how structural modifications influence dithiolethione metabolic fate and detoxication gene induction capacity [2]. Procurement of oltipraz is necessary for any comprehensive dithiolethione SAR program.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oltipraz

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.